2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-5-10-4-3-8(6)9/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGWEBMDGWPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733481 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-97-8 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethyl 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Classical Cyclization Approaches to the Pyrrolo[2,3-c]pyridine Nucleus
Traditional methods for indole (B1671886) and azaindole synthesis have been effectively modified to produce the 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine core. These approaches involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.
Bartoli Indole Synthesis Modifications
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and its application has been extended to the synthesis of azaindoles, including the pyrrolo[2,3-c]pyridine system. This reaction typically involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. For the synthesis of 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, a modification of this approach is utilized. nbuv.gov.ua
The synthesis commences with a 2-substituted 3-nitropyridine derivative. The reaction with an appropriate vinyl Grignard reagent, such as 1-propenylmagnesium bromide, leads to the formation of the pyrrole ring. The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction. The steric hindrance provided by this group is thought to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement in the reaction mechanism. Three equivalents of the vinyl Grignard reagent are generally required for nitroarenes to achieve complete conversion.
| Starting Material | Grignard Reagent | Product | Reference |
| 2-Chloro-3-nitropyridine | 1-Propenylmagnesium bromide | This compound (analog) | nbuv.gov.ua |
| 2-Bromo-3-nitropyridine | Isopropenylmagnesium bromide | This compound (analog) | nbuv.gov.ua |
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions. This methodology has been successfully adapted for the synthesis of azaindoles, including 2,3-disubstituted 7-azaindoles, which are isomeric to the target compound but demonstrate the applicability of the reaction.
To synthesize this compound, the corresponding 4-hydrazinylpyridine would be reacted with 2-butanone. The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Fischer rearrangement) upon heating in the presence of an acid catalyst, such as polyphosphoric acid (PPA), to yield the final pyrrolo[2,3-c]pyridine. The choice of acid catalyst and reaction conditions can significantly influence the yield and purity of the product.
| Hydrazine Component | Carbonyl Component | Catalyst | Product | Reference |
| 4-Hydrazinylpyridine | 2-Butanone | Polyphosphoric Acid (PPA) | This compound | Conceptual Adaptation |
| 2-Pyridylhydrazine | Methyl ethyl ketone | Polyphosphoric Acid (PPA) | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | researchgate.net |
Madelung Synthesis Derivatives
The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine to form an indole. While traditionally requiring harsh reaction conditions (high temperatures and strong bases), modern modifications have made this a more viable route for substituted indoles and their heteroaromatic analogs.
For the synthesis of a this compound derivative, a suitably substituted N-acyl-4-amino-3-methylpyridine would be the required precursor. For instance, the N-propionyl derivative of 4-amino-3-ethylpyridine could undergo intramolecular cyclization. The reaction involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ethyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. Subsequent dehydration yields the aromatic pyrrolo[2,3-c]pyridine ring system. The use of potent bases like sodium or potassium alkoxides in solvents such as hexanes or tetrahydrofuran at elevated temperatures is characteristic of this method.
| Starting Material | Base | Product | Reference |
| N-(3-Ethylpyridin-4-yl)propanamide | Sodium ethoxide | This compound | Conceptual Adaptation |
| N-Benzoyl-o-toluidine | Sodium ethoxide | 2-Phenylindole | wikipedia.org |
Multi-Component and Domino Reaction Strategies
To enhance synthetic efficiency, multi-component and domino reactions have been developed for the construction of complex heterocyclic systems like pyrrolo[2,3-c]pyridines. These strategies involve the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.
One-Pot Tandem Aldol Condensation/Aza-Addition
One-pot tandem reactions that combine different reaction types are highly valuable in organic synthesis. A sequence involving an aldol condensation followed by an aza-addition can be envisioned for the construction of the pyrrolo[2,3-c]pyridine skeleton, although direct examples for the 2,3-dimethyl derivative are not prevalent.
A plausible approach would involve the reaction of a 4-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent. For instance, the reaction of 4-amino-3-methylpyridine with a β-keto-aldehyde could, in principle, proceed through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent aromatization to furnish the desired product. The specific precursors and conditions would need to be optimized to favor the desired reaction pathway.
| Amine Component | Carbonyl Component | Catalyst/Promoter | Product | Reference |
| 4-Amino-3-methylpyridine | 3-Oxobutanal | Acid or Base | This compound | Conceptual Adaptation |
| 2-Methyl-3-carbamoylpyrroles | Aldehydes | Ammonium Acetate (B1210297) | 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones | nih.gov |
Domino Reactions Involving Organonitriles
Domino reactions provide a powerful tool for the rapid assembly of complex molecular architectures. While specific domino reactions involving organonitriles for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct the core structure.
Such a reaction could potentially involve a multi-component reaction between a substituted pyridine, an organonitrile, and another reactant that can participate in a cascade of reactions. For example, a reaction could be designed where a nitrile-containing substrate undergoes an initial addition reaction, followed by an intramolecular cyclization onto the pyridine ring, and subsequent aromatization. These reactions are often catalyzed by transition metals and can proceed through a series of interconnected steps without the isolation of intermediates.
| Pyridine Component | Nitrile Component | Other Reactants | Catalyst | Product | Reference |
| Substituted 4-halopyridine | Acetonitrile derivative | Alkyne | Palladium complex | Substituted pyrrolo[2,3-c]pyridine | Conceptual Adaptation |
| Alkynylated uracils | Anilines | - | Pd(OAc)2, DPEphos | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, including derivatives of this compound. Palladium-catalyzed reactions, in particular, have demonstrated broad applicability and functional group tolerance.
Palladium-Mediated Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a valuable method for introducing alkynyl moieties onto the pyrrolo[2,3-c]pyridine core. This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific examples detailing the Sonogashira coupling directly on this compound are not extensively documented in readily available literature, the application of this methodology to the broader class of pyrrolo[2,3-c]pyridines (6-azaindoles) has been reported.
For instance, a palladium-catalyzed synthesis of 6-azaindoles has been developed based on the Sonogashira reaction followed by a tandem C–N coupling and cyclization with amines. nih.gov This approach involves the initial coupling of a dihalopyridine with a terminal alkyne to form a bromo-(arylethynyl)pyridine intermediate. Subsequent treatment with an amine leads to the formation of the pyrrolo[2,3-c]pyridine ring system. nih.gov This strategy highlights the potential for constructing the core scaffold, which could then be further elaborated to introduce the 2,3-dimethyl substitution pattern.
A general representation of a Sonogashira coupling reaction is shown below:
Table 1: General Conditions for Palladium-Mediated Sonogashira Coupling
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to 100 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. scielo.org.mx This reaction is instrumental in introducing amino groups at various positions of the this compound nucleus, a key step in the synthesis of many biologically active analogs.
In the synthesis of related pyrrolopyrimidine analogs, the Buchwald-Hartwig amination has been successfully employed. For example, the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors utilized a Buchwald-Hartwig cross-coupling between a chlorinated pyrrolopyrimidine intermediate and various amines. mdpi.com The reaction was carried out using Pd(OAc)₂ as the catalyst, BINAP as the ligand, and Cs₂CO₃ as the base in dioxane at 110 °C. mdpi.com This demonstrates the feasibility of applying similar conditions for the amination of halogenated this compound derivatives.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst. scielo.org.mx
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents/Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide or triflate, is a cornerstone of modern organic synthesis. mdpi.com This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the this compound scaffold.
The synthesis of various pyrrolopyridine and related heterocyclic systems has extensively utilized the Suzuki-Miyaura coupling. For instance, in the preparation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling was performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. ntnu.no This highlights the potential for regioselective functionalization of the pyrrole ring within the pyrrolopyridine core. The development of highly efficient catalysts has enabled the coupling of a broad range of heterocyclic substrates, including chloropyridines and chloropurines, with various boronic acids. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves oxidative addition of the halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product.
Table 3: Key Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Commonly Used Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | SPhos, XPhos, dppf |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent System | Toluene/Water, Dioxane/Water, DMF |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
Other Transition Metal-Catalyzed Functionalizations
Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals are increasingly being utilized for the functionalization of heterocyclic compounds, including pyridine and its fused derivatives. These methods often involve the direct C-H functionalization, providing a more atom-economical approach by avoiding the pre-functionalization of the substrate.
Transition-metal-catalyzed C-H functionalization reactions of pyrazoles, which share some electronic similarities with the pyrrole ring of the pyrrolo[2,3-c]pyridine system, have been extensively reviewed. mit.edu These reactions, catalyzed by metals such as rhodium and copper, allow for the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring. mit.edu Similar strategies could potentially be adapted for the regioselective functionalization of the this compound core.
For instance, Rh(III)-catalyzed C-H activation has been employed for the C3-heteroarylation of pyridines. nih.gov Copper-catalyzed reactions also offer a cost-effective alternative for the synthesis of functionalized pyridines and pyrroles. rsc.org These emerging methodologies hold promise for the future development of novel synthetic routes to derivatives of this compound.
Regioselective Functionalization and Derivatization
The presence of multiple reactive sites in this compound, particularly the two nitrogen atoms, necessitates the development of regioselective functionalization strategies to achieve specific substitution patterns.
Alkylation Strategies at Nitrogen Atoms
The alkylation of the nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system can lead to two different regioisomers, depending on whether the alkyl group is introduced at the pyridine nitrogen (N-1) or the pyrrole nitrogen. The control of this regioselectivity is a significant challenge in the synthesis of derivatives.
The regioselectivity of N-alkylation in related N-heterocyclic systems, such as indazoles, has been shown to be highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.gov For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been found to favor N-1 alkylation in many indazole derivatives. nih.gov In contrast, different base-solvent combinations can lead to a preference for N-2 alkylation.
While specific studies on the regioselective N-alkylation of this compound are limited in the reviewed literature, the principles established for similar heterocyclic systems provide a valuable starting point for developing selective alkylation protocols. Careful optimization of reaction parameters will be crucial to control the site of alkylation and access specific isomers for biological evaluation.
Table 4: Factors Influencing Regioselectivity in N-Alkylation
| Factor | Influence on Regioselectivity |
| Base | Can influence the site of deprotonation and subsequent alkylation. Strong, non-nucleophilic bases are often employed. |
| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the anionic intermediate and the outcome of the reaction. |
| Alkylating Agent | The nature of the electrophile (e.g., alkyl halide, tosylate) can impact the regioselectivity. |
| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the alkylation process. |
Acylation Reactions
Acylation of the this compound nucleus can be achieved through various methods, most notably the Vilsmeier-Haack and Friedel-Crafts reactions. These reactions are characteristic of electron-rich aromatic and heteroaromatic systems, allowing for the introduction of an acyl group, which can serve as a key intermediate for further synthetic modifications.
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds. chemistrysteps.com It typically employs a Vilsmeier reagent, which is a chloromethyliminium salt generated from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3). chemistrysteps.comnih.gov This electrophilic reagent then attacks the electron-rich pyrrolo[2,3-c]pyridine ring system. For pyrrole and its derivatives, this reaction typically occurs at the more electron-rich 2-position. chemistrysteps.com The resulting iminium salt is subsequently hydrolyzed to yield the corresponding aldehyde. chemistrysteps.com While the Vilsmeier-Haack reaction is primarily used for formylation, it can also be adapted to introduce an acetyl group.
Friedel-Crafts acylation provides another avenue for the introduction of acyl groups onto the pyrrolo[2,3-c]pyridine core. This reaction involves the use of an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). nih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then undergoes electrophilic aromatic substitution with the heterocyclic substrate. nih.gov For related heterocyclic systems like imidazo[1,2-a]pyridines, Friedel-Crafts acylation has been shown to be a highly efficient and selective method for acetylation at the C-3 position. nih.gov
Table 1: Comparison of Acylation Methodologies
| Reaction | Reagents | Typical Position of Acylation | Advantages |
| Vilsmeier-Haack | DMF, POCl3 | Formylation at electron-rich positions | Mild conditions, efficient for formylation |
| Friedel-Crafts | Acyl halide/anhydride, AlCl3 | Acylation at various ring positions | Versatile for introducing different acyl groups |
Halogenation and Nitration
The introduction of halogen and nitro groups onto the this compound scaffold is a key strategy for modulating its electronic properties and providing handles for further functionalization, such as cross-coupling reactions.
Halogenation of activated pyridine derivatives can be effectively carried out using N-bromosuccinimide (NBS). researchgate.net The regioselectivity of this reaction is influenced by the position of activating groups on the pyridine ring. researchgate.net For electron-rich pyridines, bromination often occurs at positions ortho or para to the activating substituent. Given the electron-donating nature of the fused pyrrole ring in this compound, halogenation is anticipated to proceed readily. The use of NBS offers a milder alternative to harsher brominating agents like molecular bromine. researchgate.net
Nitration of pyridine and its derivatives typically requires strong acidic conditions due to the electron-deficient nature of the pyridine ring. A common nitrating mixture is a combination of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.denanobioletters.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. For pyridine-N-oxides, nitration occurs preferentially at the 4-position. oc-praktikum.de The nitration of five-membered heterocycles like pyrroles can also be achieved using nitric acid in acetic anhydride. semanticscholar.org The specific conditions for the nitration of this compound would likely depend on the desired regioselectivity and the need to control the reactivity of the electron-rich pyrrole moiety.
Table 2: Reagents for Halogenation and Nitration
| Transformation | Reagent | Comments |
| Bromination | N-Bromosuccinimide (NBS) | Mild and regioselective for activated pyridines. researchgate.net |
| Nitration | Fuming HNO3 / conc. H2SO4 | Standard conditions for nitrating pyridine rings. oc-praktikum.de |
| Nitration | HNO3 / Acetic Anhydride | Often used for nitrating five-membered heterocycles. semanticscholar.org |
Condensation Reactions with Carbonyl Compounds
Condensation reactions of this compound derivatives with carbonyl compounds, such as aldehydes, are a powerful tool for the construction of more complex molecular architectures. These reactions often proceed through the formation of a new carbon-carbon bond and can lead to the annulation of new rings onto the pyrrolopyridine core.
A common strategy involves the initial functionalization of the pyrrolopyridine ring with a reactive group, such as an aldehyde via the Vilsmeier-Haack reaction as discussed previously. This aldehyde can then undergo a condensation reaction with an active methylene compound. For instance, the reaction of a heterocyclic aldehyde with malononitrile in the presence of a base can lead to a Knoevenagel condensation product. researchgate.net Subsequent intramolecular cyclization can then afford a fused pyridine ring. researchgate.net
Alternatively, the pyrrolopyridine nucleus itself, or a derivative with an activated methyl group, could potentially undergo condensation with an aldehyde. For example, in the synthesis of some new pyrimidines and pyrrolo[2,3-d]pyrimidines, an acetyl derivative was condensed with 3,4,5-trimethoxybenzaldehyde. researchgate.net Such reactions are pivotal in building molecular complexity and are widely employed in the synthesis of diverse heterocyclic systems.
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient processes, are increasingly being applied to the synthesis of heterocyclic compounds.
One such approach is the use of microwave irradiation to accelerate reaction rates and improve yields. Microwave-assisted synthesis has been successfully employed in one-pot, three-component reactions for the synthesis of highly functionalized pyridines. mdpi.com This method offers advantages such as shorter reaction times, milder conditions, and often leads to higher product yields compared to conventional heating methods. mdpi.com
The use of catalysts that are more environmentally friendly is another key aspect of green chemistry. For instance, copper-catalyzed reactions have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering a more sustainable alternative to palladium catalysts. researchgate.net
Furthermore, one-pot multicomponent reactions (MCRs) are gaining prominence as they offer a highly efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. scielo.org.mx A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol, a relatively green solvent. scielo.org.mx These green approaches hold significant promise for the sustainable synthesis of this compound and its analogs.
Table 3: Green Chemistry Approaches in Heterocyclic Synthesis
| Approach | Key Features | Example Application |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, milder conditions. | One-pot synthesis of functionalized pyridines. mdpi.com |
| Green Catalysis | Use of less toxic and more abundant metal catalysts. | Copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines. researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx |
Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Electrophilic Substitution Patterns on the Core Structure
The presence of both an electron-rich pyrrole (B145914) and an electron-deficient pyridine (B92270) ring within the same molecule dictates the regioselectivity of electrophilic substitution reactions. The pyrrole moiety, being significantly more activated towards electrophilic attack than the pyridine moiety, is the primary site of reaction. youtube.comaklectures.com For pyrrolopyridine systems, electrophiles preferentially target the pyrrole ring.
In related N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives, electrophilic reactions such as halogenation or nitration have been observed to occur on the pyrrole ring. The substitution pattern is governed by the relative stability of the resulting cationic intermediate (sigma complex). In general, electrophilic substitution on the pyrrole ring is favored over the pyridine ring, which typically requires harsh conditions to react and is deactivated by the electronegative nitrogen atom. aklectures.com
Table 1: Electrophilic Substitution Reactions on Pyrrolopyridine Analogs
| Reaction Type | Reagent | Position of Substitution | Reference |
| Halogenation | Halogenating agents | Pyrrole Ring | |
| Nitration | Nitrating agents | Pyrrole Ring |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on the unsubstituted, electron-rich pyrrolo[2,3-c]pyridine core is generally unfavorable. However, such reactions become feasible when the pyridine ring is substituted with a suitable leaving group at its electron-deficient positions (C-4 or C-6). quimicaorganica.org
Studies on analogous pyrrolopyridine derivatives demonstrate that functional groups can be introduced via nucleophilic substitution. For instance, a 7-chloro-1H-pyrrolo[2,3-c]pyridine derivative can react with various nucleophiles like amines or alcohols. These reactions are often facilitated by palladium catalysis, using ligands such as Xantphos, to form C-N or C-O bonds. This strategy allows for the displacement of a leaving group on the pyridine portion of the scaffold.
Table 2: Nucleophilic Substitution on a 7-Chloro-1H-pyrrolo[2,3-c]pyridine Analog
| Nucleophile | Catalyst System | Product Type | Reference |
| Benzylamine | Pd(OAc)₂ / Xantphos | N-benzyl derivative | |
| Alcohols | Palladium catalysts | Alkoxy derivatives |
Oxidation and Reduction Pathways
The distinct electronic natures of the two fused rings also influence their behavior towards oxidation and reduction. The electron-rich pyrrole ring is generally more susceptible to oxidation, while the electron-deficient pyridine ring is more prone to reduction.
For derivatives like N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine, oxidation can be achieved using oxidizing agents such as Oxone in dimethylformamide. Conversely, reduction of the pyridine ring can be performed using standard reducing agents like sodium borohydride. The specific outcome of these reactions can be tailored by the choice of reagents and the existing substituents on the heterocyclic core.
Ring-Opening and Rearrangement Reactions
The fused ring system of pyrrolo[2,3-c]pyridine can undergo ring-opening reactions under specific conditions, typically involving the pyridine moiety. Activation of the pyridine ring, for instance through the formation of a pyridinium (B92312) salt, can make it susceptible to nucleophilic attack and subsequent cleavage. The Zincke reaction is a classic example of pyridine ring-opening by primary amines after activation. nih.gov
Studies on related bicyclic systems, such as 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, have shown that the pyridine portion of the molecule can undergo nucleophilic ring-opening at a carbonyl group, leading to the formation of 2,3-disubstituted pyrrole derivatives. acs.org Similarly, ring-opening fluorination has been observed in other bicyclic azaarenes upon treatment with electrophilic fluorinating agents. researchgate.net
C-H Activation and Functionalization
Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying heterocyclic scaffolds. However, the functionalization of pyridines presents a challenge due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom, which can deactivate catalysts. rsc.org
Despite these challenges, methods for the direct functionalization of related heterocyclic systems have been developed. For example, the direct C-H silylation of pyrrolo[2,3-d]pyrimidine derivatives has been achieved using radical-promoting conditions. researchgate.net Furthermore, palladium-catalyzed direct C-H acyloxylation of pyrrolo[2,3-d]pyrimidines demonstrates that regioselective functionalization is possible. researchgate.net These methodologies suggest that transition-metal catalysis could be a viable approach for the selective C-H functionalization of the 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine core, likely favoring the more electron-rich pyrrole ring.
Table 3: C-H Functionalization Strategies on Related Heterocycles
| Functionalization Type | Catalysis/Conditions | Heterocycle | Reference |
| C-H Silylation | Radical-promoted | Pyrrolo[2,3-d]pyrimidine | researchgate.net |
| C-H Acyloxylation | Pd-catalyzed | Pyrrolo[2,3-d]pyrimidine | researchgate.net |
| C-H Arylation | Pd(II)/Pd(IV) catalysis | Pyrrolo[2,3-d]pyrimidine | researchgate.net |
Studies on Excited-State Proton and Charge Transfer
The photophysical properties of pyrrolopyridine derivatives, particularly their behavior in the excited state, are of significant interest. Studies on the closely related 4-(N-Substituted-amino)-1H-pyrrolo[2,3-b]pyridines (DPP) have provided deep insights into excited-state proton transfer (ESPT) phenomena that are likely applicable to the [2,3-c] isomers. nih.gov
In aprotic solvents, DPP dimers can undergo a double proton transfer in the excited state through both a concerted mechanism (simultaneous transfer of two protons) and a stepwise mechanism. nih.gov Theoretical calculations indicate that the stepwise mechanism, which leads to a single proton transfer, is predominant because the second transfer is hindered by a high energy barrier. nih.gov The presence of protic solvents like methanol (B129727) introduces alternative proton transfer pathways. nih.gov Here, protons can transfer either from the DPP molecule to the solvent or from the solvent to the DPP molecule, with the latter being more favorable. nih.gov These studies highlight the complex interplay of molecular structure, intermolecular hydrogen bonding, and solvent environment in dictating the excited-state dynamics of these heterocycles. nih.govdntb.gov.ua
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine, a complete NMR analysis would involve ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) techniques.
¹H-NMR Spectral Analysis
Proton NMR (¹H-NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum provides key information through:
Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of a proton. Protons on the aromatic pyridine (B92270) and pyrrole (B145914) rings are expected to appear in the downfield region (typically δ 6.0-9.0 ppm), while the protons of the two methyl groups would resonate in the upfield region (around δ 2.0-3.0 ppm). The N-H proton of the pyrrole ring would likely appear as a broad singlet at a variable, downfield chemical shift.
Integration: The area under each signal is proportional to the number of protons it represents.
Spin-Spin Coupling: The splitting of a signal into a multiplet reveals the number of neighboring protons, providing direct evidence of atom connectivity.
¹³C-NMR Spectral Analysis
Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. For this compound, which has the molecular formula C₉H₁₀N₂, one would expect to see nine distinct signals in the ¹³C-NMR spectrum, corresponding to each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the fused aromatic rings and the sp³-hybridized carbons of the methyl groups.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the pyridine and pyrrole rings. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon atoms to their attached protons. amazonaws.com This technique would definitively assign the proton signals to their corresponding carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. amazonaws.comchemicalbook.com This is particularly valuable for identifying connections across quaternary (non-protonated) carbons and for piecing together the entire fused ring system and its substituents.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of electromagnetic radiation that excites the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for functional group analysis. The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretch: A moderate to sharp band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretch: A series of bands in the 1400-1650 cm⁻¹ region would be characteristic of the aromatic carbon-carbon and carbon-nitrogen double bonds within the fused ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a chemical formula of C9H10N2, the nominal molecular weight is 146 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•) which can then undergo fragmentation.
The fragmentation of related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, often involves the successive loss of simple functional groups and the decomposition of the heterocyclic rings. sapub.org For this compound, the fragmentation pattern would be expected to involve the cleavage of the methyl groups and potential rupturing of the pyrrole or pyridine rings. The stability of the pyrimidine (B1678525) ring in similar structures suggests it is often more resistant to decomposition during the fragmentation process. sapub.org The molecular ion peak is typically observed, and characteristic fragment ions provide structural information. sapub.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, typically with a mass resolution greater than 10,000. nih.gov This precision allows for the determination of a compound's elemental formula. While specific HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied to its analogues, such as pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgsemanticscholar.org
In the analysis of these related compounds, HRMS is used to confirm the identity of synthesized products by comparing the experimentally measured mass to the calculated theoretical mass. For instance, in the synthesis of a pyrrolo[2,3-d]pyrimidine analogue (C23H28N6O6), the calculated mass was 484.2070 and the found mass was 484.2069, confirming the structure. semanticscholar.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Example HRMS Data for Related Pyrrolopyrimidine Compounds
| Compound Formula | Adduct | Calculated m/z | Found m/z | Reference |
| C19H16N4O2S | [M + H]+ | 365.10 | 365.11 | rsc.org |
| C21H19N3O2S | [M + H]+ | 378.12 | 378.13 | rsc.org |
| C23H28N6O6 | Not Specified | 484.2070 | 484.2069 | semanticscholar.org |
| C19H20N6O6 | Not Specified | 428.1444 | 428.1450 | semanticscholar.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystal packing. While X-ray crystallography has been used to determine the structure of related heterocyclic compounds, specific crystallographic data for this compound was not found in the searched literature. The application of this technique would be invaluable for confirming its planar structure and understanding intermolecular interactions in the solid phase.
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in the synthesis and analysis of heterocyclic compounds for both purification and quality control.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, TLC is employed to track the reaction's completion using precoated sheets of silica (B1680970) gel. rsc.org The separated spots on the TLC plate are visualized, often under UV light, allowing for a qualitative assessment of the reaction mixture's composition.
Column Chromatography (Silica Gel, NH-Silica)
Column chromatography is the most widely used method for purifying organic compounds on a preparative scale. orgsyn.org In this technique, the stationary phase, typically silica gel, is packed into a glass column. orgsyn.orgyoutube.com The crude reaction mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. youtube.com
The purification of numerous pyridine and pyrrolopyrimidine derivatives relies heavily on silica gel column chromatography. rsc.orgamazonaws.comresearchgate.netub.edu Compounds are separated based on their differential adsorption to the silica gel. youtube.com Common eluents used for these types of heterocyclic compounds include mixtures of hexanes and ethyl acetate (B1210297) in varying gradients. rsc.org For instance, a crude product might be purified via flash column chromatography on silica gel using a gradient of 0% to 20% ethyl acetate in hexanes. rsc.org While standard silica gel is most common, chemically modified silica, such as aminopropyl-functionalized (NH-silica) gel, can be used for the separation of basic compounds like pyridines, although its specific use for this compound is not documented in the provided results.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to standard column chromatography.
A reversed-phase HPLC (RP-HPLC) method has been reported for the analysis of a related pyridine derivative, 2-(p-dimethylaminostyryl) pyridine methiodide, in plasma. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This method demonstrates the applicability of HPLC for analyzing pyridine-containing compounds. nih.gov A good linear relationship was established between the peak area and the concentration of the compound, indicating the method's suitability for quantitative analysis. nih.gov While a specific HPLC method for this compound has not been detailed, a similar RP-HPLC approach would likely be effective for its analysis and purity determination.
Table 2: Example HPLC Conditions for a Pyridine Derivative
| Parameter | Condition | Reference |
| Technique | Reversed Phase HPLC (RP-HPLC) | nih.gov |
| Stationary Phase | YWG-C18H37 | nih.gov |
| Mobile Phase | 80% CH3OH, 20% CH3COOH-CH3COONa buffer (pH 4.0), (C2H5)2NH | nih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection Wavelength | 460 nm | nih.gov |
| Detection Limit | 0.08 µmol/L in plasma | nih.gov |
Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. While these methods are widely applied to heterocyclic systems, specific, detailed studies on the quantum chemical properties of the parent compound 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine are not extensively available in the searched literature. The following sections describe the common theoretical approaches used for such analysis.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic properties. This analysis helps in understanding the molecule's stability and charge distribution. Although the synthesis of a direct precursor, 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, has been reported, a detailed DFT analysis of its optimized geometry and electronic structure is not provided in the referenced studies. jst.go.jpjst.go.jp
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical stability and reactivity. A specific HOMO/LUMO analysis for this compound has not been detailed in the available scientific literature.
Based on electronic structure and frontier orbital analysis, computational methods can predict a molecule's reactivity and the most likely sites for chemical reactions (regioselectivity). This information is vital for synthetic chemists and for understanding metabolic pathways. However, predictive studies on the chemical reactivity and regioselectivity of this compound are not detailed in the searched sources.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This approach is central to modern drug discovery and has been applied to derivatives of the this compound scaffold.
Derivatives based on the 1H-pyrrolo[2,3-c]pyridine scaffold have been identified as potential potassium-competitive acid blockers (P-CABs). jst.go.jpnih.gov These compounds are designed to inhibit the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach. jst.go.jpnih.gov
A study focused on designing and synthesizing a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, originating from a this compound core structure, based on a molecular docking model. jst.go.jpjst.go.jp The primary biological target for these ligand-protein interaction predictions was the H+/K+-ATPase enzyme. jst.go.jp The goal of these predictions was to design more potent inhibitors by exploring interactions with specific regions within the enzyme. jst.go.jp
Molecular docking studies were employed to elucidate the binding modes of these compounds within the H+/K+-ATPase enzyme. jst.go.jp A plausible binding model suggested that the inhibitor molecules could interact with two important lipophilic pockets, termed LP-1 and LP-2, as well as with polar residues within the K+-binding site of the enzyme. jst.go.jpresearchgate.net
In one proposed binding model, the benzylamino group at the 7-position of the pyrrolopyridine ring occupies the LP-1 site. jst.go.jp To enhance potency, modifications were computationally modeled, such as adding substituents at the 1-position of the this compound ring system to access the second lipophilic pocket (LP-2). jst.go.jpjst.go.jp Furthermore, the docking model indicated that the 3-position of the scaffold is situated near enough to polar amino acid residues, such as Tyr925 or Tyr928, to potentially form favorable polar interactions. jst.go.jp This multi-point interaction strategy—engaging LP-1, LP-2, and polar residues—was hypothesized to be key for achieving high inhibitory activity. jst.go.jpjst.go.jp The design and synthesis of compounds with various substituents at the 1-, 3-, and 7-positions were guided by these computational models to optimize binding affinity. jst.go.jp
Table of Predicted Interactions for 1-Substituted this compound Derivatives
| Ligand Scaffold Position | Interacting Enzyme Region | Type of Interaction | Key Amino Acid Residues (Predicted) |
| 7-Position (e.g., Benzylamino group) | Lipophilic Pocket 1 (LP-1) | Hydrophobic | Not Specified |
| 1-Position (e.g., Propyl group) | Lipophilic Pocket 2 (LP-2) | Hydrophobic | Not Specified |
| 3-Position (Methyl group) | Polar Region | Polar Interaction | Tyr925, Tyr928 |
Structure-Based Design Principles
Structure-based drug design is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structure of a biological target to design potent and selective inhibitors. The pyrrolopyridine scaffold is recognized as a "privileged structure" in this regard, particularly in the development of kinase inhibitors. nih.govpharmablock.com The core of this principle lies in the scaffold's ability to act as a bioisostere for natural purine (B94841) systems, forming key interactions within the ATP-binding sites of kinases. nih.gov
The 1H-pyrrolo[2,3-c]pyridine nucleus, like other azaindole isomers, serves as an excellent "hinge-binding motif." chemicalbook.com The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group can serve as a hydrogen bond donor. This bidentate hydrogen bonding capability allows it to mimic the interaction of adenine (B156593) with the kinase hinge region, a critical anchoring point for many inhibitors. nih.govchemicalbook.com
In the context of this compound, a structure-based design approach would involve:
Target Identification: Identifying a protein target where the pyrrolopyridine scaffold can be accommodated. Kinases are a primary family of targets for azaindole derivatives. nih.govmdpi.com
Molecular Docking: Using computational programs to place the this compound molecule into the active site of the target protein. This allows for the visualization of potential binding modes and key interactions.
SAR Exploration: The methyl groups at the C2 and C3 positions, along with other positions on the bicyclic ring, provide vectors for chemical modification. Structure-based design guides the rational introduction of substituents to improve binding affinity and selectivity by exploring interactions with specific pockets within the active site. chemicalbook.com For instance, a chlorine atom might be replaced with a methyl group to assess hydrophobic interactions with specific amino acid residues like valine. nih.gov
The design strategy often involves creating a library of virtual compounds based on the core scaffold and then prioritizing them for synthesis based on their predicted binding affinity and other desirable properties. This approach has been successfully used to develop potent inhibitors from various azaindole scaffolds. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands and the stability of ligand-protein complexes over time. For this compound, MD simulations are invaluable for refining the static picture provided by molecular docking.
A typical MD simulation protocol for a ligand-protein complex would involve:
System Setup: The docked complex of this compound and its target protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The system's trajectory is calculated over a set period, often nanoseconds to microseconds, by solving Newton's equations of motion for every atom.
Analysis: The resulting trajectory is analyzed to understand various aspects of the complex's behavior.
Key insights gained from MD simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD indicates that the ligand remains securely bound in the active site. nih.gov
Interaction Analysis: MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, simulations have shown that the 7-azaindole (B17877) scaffold can form stable hydrogen bonds with residues like ASP30 and ASN33 in the hACE2 receptor. nih.gov
Conformational Changes: The simulations can show how the ligand and protein adapt to each other's presence, revealing induced-fit effects that are not always apparent from static docking.
Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand, providing a more quantitative measure of binding affinity.
The following table illustrates the type of data that can be generated from MD simulations, showing the stability of different azaindole derivatives in a protein binding site.
| Compound | Target Protein | Simulation Time (ns) | Average RMSD (nm) | Key Interacting Residues |
|---|---|---|---|---|
| ASM-7 (7-azaindole derivative) | S1-RBD-hACE2 | 100 | 0.25 | ASP30, ASN33, LYS417, TYR453 |
| ASM-2 (7-azaindole derivative) | S1-RBD-hACE2 | 100 | 0.31 | TYR505, LYS353, TYR449 |
| Compound 16h (1H-pyrrolo[2,3-b]pyridine) | MELK | 50 | ~0.2 | Not Specified |
Data in this table is illustrative and derived from studies on related azaindole compounds to demonstrate the outputs of MD simulations. nih.govnih.gov
Prediction of Excited-State Photophysical Properties
The prediction of excited-state properties is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to investigate the photophysical characteristics of molecules like this compound. researchgate.netresearchgate.net
These computational approaches can predict several key properties:
Absorption and Emission Spectra: TD-DFT calculations can determine the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λ_max) in UV-Vis spectra. By optimizing the geometry of the first excited state, it is also possible to predict fluorescence emission wavelengths.
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. It provides an estimate of the molecule's electronic excitation energy and chemical reactivity. researchgate.net
Charge Transfer Character: Analysis of the molecular orbitals involved in an electronic transition can reveal whether it has intramolecular charge transfer (ICT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.net
Quantum Yield and Lifetimes: While direct and accurate prediction of fluorescence quantum yields and excited-state lifetimes is challenging, theoretical calculations can provide insights into the radiative and non-radiative decay pathways that govern these properties.
The following table presents representative data from DFT/TD-DFT calculations on related heterocyclic systems, illustrating the types of photophysical parameters that can be computed.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculated λ_max (nm) |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine deriv. (4b) | B3LYP/6-311G++ | -5.89 | -1.85 | 4.04 | Not Reported |
| Pyrrolo[2,3-d]pyrimidine deriv. (6i) | B3LYP/6-311G++ | -6.11 | -2.29 | 3.82 | Not Reported |
| Pyridine derivative (BTCP) | DFT | -6.52 | -1.82 | 4.70 | Not Reported |
Data in this table is illustrative and derived from studies on related heterocyclic compounds to demonstrate the outputs of DFT/TD-DFT calculations. researchgate.net
Biological Activity and Mechanistic Investigations of 2,3 Dimethyl 1h Pyrrolo 2,3 C Pyridine Derivatives
In Vitro Biological Activity Profiling
While the broader class of pyrrolopyridine compounds has been extensively studied for anticancer properties, specific research detailing the cytotoxic activity of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine derivatives against cancer cell lines such as P388 murine leukemia, A549, HeLa, or MCF-7 is not extensively available in the reviewed literature. However, related scaffolds have shown potential. For instance, some pyrrolo[2,3-c]pyridine derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer progression, suggesting a potential, though not yet detailed, avenue for anticancer activity. evitachem.com
Based on the available scientific literature, there is no specific information regarding the antimicrobial activity of this compound derivatives against key pathogens like Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis.
Derivatives of the this compound scaffold have been investigated for their immunomodulatory potential, primarily through mechanisms other than direct JAK3 inhibition.
One patent describes the synthesis of this compound as part of a program to develop glucocorticoid mimetics. google.com Glucocorticoids are potent endogenous hormones that suppress a wide range of immune and inflammatory functions, and synthetic derivatives are used to treat various autoimmune and inflammatory disorders like rheumatoid arthritis and psoriasis. google.com The goal of such research is to create compounds that retain the anti-inflammatory effects while minimizing the significant side effects associated with traditional glucocorticoid therapy. google.com
Additionally, a patent disclosure identified a related compound, 4-(2-acryloyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-2,3,5-trimethyl-1H-pyrrolo[2,3-c]pyridine-7-carboxamide, as an inhibitor of Bruton's tyrosine kinase (Btk). google.com Btk is a crucial enzyme in the B-cell antigen receptor signaling pathway, and its inhibition is a therapeutic strategy for treating autoimmune diseases. google.com
The most significant body of research for this compound derivatives is in the area of enzyme inhibition, particularly as proton pump inhibitors.
Proton Pump Inhibition: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, including those with the 2,3-dimethyl core, have been designed and synthesized as potassium-competitive acid blockers (P-CABs). jst.go.jpjst.go.jp These compounds reversibly inhibit the gastric H+/K+-ATPase (proton pump), the enzyme responsible for gastric acid secretion. jst.go.jpgoogleapis.comgoogle.com This mechanism differs from traditional proton pump inhibitors (PPIs) like omeprazole, which bind irreversibly. google.com
One lead compound, 7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, served as a key intermediate in the synthesis of these potent P-CABs. jst.go.jpjst.go.jp Various derivatives were synthesized and tested for their ability to inhibit H+/K+-ATPase in vitro and suppress histamine-induced gastric acid secretion in vivo in anesthetized rats. jst.go.jp Several of these compounds demonstrated excellent inhibitory activity, often more potent than the conventional PPI, lansoprazole. jst.go.jp
Table 1: In Vitro and In Vivo Activity of this compound Derivatives as P-CABs
| Compound ID | H+/K+-ATPase Inhibition IC₅₀ (nM) | Gastric Acid Secretion Inhibition (% at 1 mg/kg, i.v.) |
|---|---|---|
| 5d | 12 | 100% |
| 5e | 22 | 96% |
| 5f | 13 | 99% |
| 7e | 12 | 99% |
| 10c | 14 | Not Reported |
| Lansoprazole | 2100 | 90% |
Data sourced from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives. jst.go.jp
Kinase Inhibition: Beyond proton pumps, certain derivatives have been investigated as kinase inhibitors. As mentioned previously, a patent disclosed a 2,3,5-trimethyl-1H-pyrrolo[2,3-c]pyridine derivative as an inhibitor of Bruton's tyrosine kinase (Btk), highlighting its potential in treating autoimmune diseases and certain cancers. google.com Research into related pyrrolopyridine scaffolds has also pointed towards inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases involved in cell proliferation and differentiation. evitachem.com
Research has indicated that derivatives of the this compound scaffold may function as androgen receptor antagonists. molaid.com A study involving phenylferrocene derivatives of this core structure explored their structure-activity relationships in this context. molaid.com Androgen receptor antagonism is a key therapeutic strategy in the treatment of prostate cancer.
Based on the reviewed scientific literature and patent databases, no specific studies concerning the neuroprotective, antidepressant, sedative, or analgesic activities of this compound derivatives have been reported.
Antiviral Activity (e.g., anti-HIV, anti-RSV)
The pyrrolopyridine nucleus is a key structural motif in a number of antiviral compounds. Research into various isomers has revealed promising activity against several viruses, including Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).
Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. mdpi.com The emergence of resistance to established IN inhibitors necessitates the development of new agents. mdpi.com One study identified ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate as a compound with significant anti-HIV-1 activity, showing a 50% effective concentration (EC₅₀) of 1.65 µM. mdpi.com Further modifications led to the design of novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, with two compounds, 9g and 15i , demonstrating potent anti-HIV-1 activities (EC₅₀ < 5 µM) and high therapeutic indexes (TI > 100). mdpi.com These findings highlight the potential of the pyrrolopyridine core in developing new anti-HIV agents. mdpi.commdpi.com
The broad antiviral potential of pyridine-containing heterocycles is well-documented, with activity reported against a range of viruses including HIV, Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and RSV. nih.gov The mechanisms of action are varied, encompassing the inhibition of key viral enzymes like reverse transcriptase and polymerase, as well as interference with viral entry and replication cycles. nih.gov For instance, a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines was synthesized and evaluated for activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV, with several compounds showing significant inhibitory effects. nih.gov
Table 1: Antiviral Activity of Selected Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Target Virus | Activity (EC₅₀) | Therapeutic Index (TI) | Reference |
|---|---|---|---|---|---|
| 12j | pyrrolo[3,4-c]pyridine | HIV-1 | 1.65 µM | 7.98 | mdpi.com |
| 9g | pyrrolo[3,4-c]pyrazole | HIV-1 | < 5 µM | > 100 | mdpi.com |
| 15i | pyrrolo[3,4-c]pyrazole | HIV-1 | < 5 µM | > 100 | mdpi.com |
| 10a, 10b, 16, 24-26 | imidazo[1,2-a]pyrrolo[2,3-c]pyridine | BVDV | Significant | Not Reported | nih.gov |
In Vivo Pharmacological Evaluation in Pre-Clinical Models (non-human)
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Studies on pyrrolopyridine derivatives have demonstrated their potential in non-human preclinical models.
Research on a class of 1H-pyrrolo[2,3-c]pyridin derivatives identified them as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a target in certain cancers. nih.gov The most promising compound from this series, 23e , was evaluated in an acute myeloid leukemia (AML) xenograft model. The study found that this compound effectively suppressed tumor growth, demonstrating in vivo efficacy. nih.gov In another study, a derivative of pyrrolo[3,4-c]pyridine (compound 19a) was tested in a PC-3 mouse xenograft model and showed effectiveness, supported by satisfactory pharmacokinetic properties in mice. mdpi.com
Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target in a living organism. For the 1H-pyrrolo[2,3-c]pyridin derivative 23e , evidence of target engagement was demonstrated by its ability to activate the expression of CD86 mRNA in MV4-11 cells and induce the differentiation of AML cell lines, which are known downstream effects of LSD1 inhibition. nih.gov While direct in vivo target binding assays were not detailed in the provided abstracts, these pharmacodynamic markers provide strong evidence of target engagement. Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives as dual inhibitors of Hematopoietic Cell Kinase (HCK) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) evaluated their effects in the MV4-11 acute myeloid leukemia cell line, linking their potent enzyme inhibition to cellular activity. nih.gov
Table 2: In Vivo Evaluation of Selected Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Preclinical Model | Key Finding | Reference |
|---|---|---|---|---|
| 23e | 1H-pyrrolo[2,3-c]pyridin | AML Xenograft Model | Effectively suppressed tumor growth | nih.gov |
| 19a | pyrrolo[3,4-c]pyridine | PC-3 Mouse Xenograft | Showed efficacy in the xenograft model | mdpi.com |
| 31 | pyrrolo[2,3-d]pyrimidine | MV4-11 AML Cell Line | Potent activity against the cell line | nih.gov |
Mechanistic Elucidation of Biological Effects
Understanding the molecular mechanisms by which compounds exert their effects is fundamental to drug discovery. Research on pyrrolopyridine derivatives has begun to illuminate their interactions with cellular signaling pathways and molecular targets.
The abnormal activation of signaling pathways is a hallmark of many diseases, including cancer. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which includes downstream cascades like RAS–MEK–ERK, PLCγ, and PI3K–Akt, is crucial for processes like cell proliferation and migration. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFRs. nih.govrsc.org By inhibiting the receptor, these compounds can block the activation of these critical downstream pathways. nih.gov
Another important signaling cascade is the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is central to mediating immune and inflammatory responses. nih.gov Derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of JAKs, thereby modulating this signaling pathway. nih.govnih.gov
The identification of specific molecular targets is key to developing selective therapies. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile platform for targeting various protein kinases. One study identified compound 4h from this class as a potent pan-FGFR inhibitor, with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. nih.gov This compound was validated through its ability to inhibit the proliferation and migration of breast cancer cells. nih.gov Another series of 1H-pyrrolo[2,3-b]pyridine derivatives was optimized to target JAK3, leading to the identification of compound 14c as a potent and moderately selective inhibitor. nih.gov
The pyrrolo[3,4-c]pyridine core has been used to develop inhibitors of HIV-1 integrase. mdpi.com More recently, derivatives of the 1H-pyrrolo[2,3-c]pyridin scaffold were identified as potent and reversible inhibitors of the epigenetic modifier LSD1, with multiple derivatives showing nanomolar enzymatic IC₅₀ values. nih.gov These findings demonstrate the adaptability of the pyrrolopyridine framework for designing inhibitors against diverse and important therapeutic targets.
Table 3: Molecular Targets and Modulated Pathways of Pyrrolopyridine Derivatives
| Scaffold | Molecular Target(s) | Modulated Signaling Pathway(s) | Representative Compound | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | RAS–MEK–ERK, PLCγ, PI3K–Akt | 4h | nih.govrsc.org |
| 1H-pyrrolo[2,3-b]pyridine | JAK3 | JAK/STAT | 14c | nih.gov |
| pyrrolo[2,3-d]pyrimidine | HCK, FLT3-ITD | Not specified | 31 | nih.gov |
| pyrrolo[3,4-c]pyridine | HIV-1 Integrase | Viral Replication Cycle | 12j | mdpi.com |
| 1H-pyrrolo[2,3-c]pyridin | LSD1 | Epigenetic Regulation | 23e | nih.gov |
Cellular Process Inhibition (e.g., cell proliferation, apoptosis, cell cycle regulation)
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated significant capabilities in inhibiting key cellular processes that are fundamental to cancer progression, such as cell proliferation, and in inducing programmed cell death (apoptosis) and cell cycle arrest.
Notably, a series of novel 1H-pyrrolo[2,3-c]pyridin derivatives have been synthesized and identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of various cancers. nih.gov These compounds have shown potent antiproliferative activity against acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. For instance, the representative compound 23e from this series exhibited strong antiproliferative effects against MV4-11 and Kasumi-1 (AML) cell lines, as well as the NCI-H526 (SCLC) cell line. nih.gov The inhibitory action of these derivatives on LSD1 also led to the activation of CD86 mRNA expression in MV4-11 cells, indicating a potential to induce differentiation in AML cells. nih.gov
While specific studies on this compound are limited, research on the closely related pyrrolo[2,3-d]pyrimidine scaffold provides valuable insights into the potential mechanisms of action. For example, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been shown to induce cell cycle arrest and apoptosis in HepG2 cancer cells. nih.govmdpi.com One particular compound, 5k , led to an increase in the pro-apoptotic proteins caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com Analysis of the cell cycle revealed that treatment with compound 5k resulted in a reduced rate of cell proliferation, suggesting cell cycle arrest. nih.gov
Furthermore, research on other isomeric scaffolds, such as 1H-pyrrolo[3,2-c]pyridine, has identified compounds that significantly cause G2/M phase cell cycle arrest and apoptosis. nih.gov For instance, compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, demonstrated potent inhibition of tubulin polymerization, a critical process for cell division, leading to disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis at low micromolar concentrations. nih.gov
The table below summarizes the antiproliferative activity of selected 1H-pyrrolo[2,3-c]pyridin derivatives against various cancer cell lines.
| Compound | Cell Line | Disease | IC50 (nM) |
| 23e | MV4-11 | Acute Myeloid Leukemia | 10 |
| 23e | Kasumi-1 | Acute Myeloid Leukemia | 24 |
| 23e | NCI-H526 | Small-Cell Lung Cancer | 63 |
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is intricately linked to their chemical structure. The following sections explore the influence of substituents, core modifications, and optimization strategies on their potency and selectivity.
The nature and position of substituents on the 1H-pyrrolo[2,3-c]pyridine core play a crucial role in determining the biological activity. A detailed structure-activity relationship (SAR) exploration of 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors revealed several key insights. nih.gov For instance, the optimization of a lead compound by introducing different substituents at various positions on the scaffold led to the discovery of derivatives with nanomolar enzymatic IC50 values. nih.gov
In a broader context of pyridine-containing compounds, it has been observed that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov
For the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, SAR studies have shown that substitutions on the amide portion of the molecule significantly affect the inhibitory potency against phosphodiesterase 4B (PDE4B). nih.gov Holding the aryl portion constant, variations in the amide substituent led to a range of inhibitory activities. nih.gov
Modifications to the core 1H-pyrrolo[2,3-c]pyridine scaffold, such as altering the arrangement of nitrogen atoms to create isomeric structures (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,4-c]pyridine), can have a profound impact on the biological profile. mdpi.comnih.gov
For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR), with compound 4h showing high efficacy. nih.govrsc.org This scaffold has also been utilized to create inhibitors of phosphodiesterase 4B (PDE4B). nih.gov The pyrrolo[3,2-c]pyridine core has been successfully used to design colchicine-binding site inhibitors with potent anticancer activities. nih.gov Meanwhile, the pyrrolo[3,4-c]pyridine scaffold has been explored for developing agents with various pharmacological properties, including antitumor activity. mdpi.com
The selection of a specific pyrrolopyridine isomer is a critical step in drug design, as it dictates the spatial arrangement of substituents and their interactions with biological targets. The versatility of these core structures allows for the fine-tuning of biological activity to achieve desired therapeutic effects. nbuv.gov.ua
Several optimization strategies have been employed to enhance the activity of 1H-pyrrolo[2,3-c]pyridine derivatives and their isomers. A key strategy involves the principle of scaffold hopping, where the core structure of a known inhibitor is replaced with a different scaffold, like a pyrrolopyrimidine, to improve binding affinity and selectivity. mdpi.com
Another common approach is molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules to create a hybrid with enhanced activity. mdpi.com This has been successfully applied in the development of kinase inhibitors.
Furthermore, structure-based design is a powerful optimization strategy. For instance, in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, a trifluoromethyl group was introduced at the 5-position of the ring to form a hydrogen bond with a specific amino acid residue (G485) in the target protein, thereby improving activity. nih.gov The optimization of a lead compound through systematic substitution at various positions is a classic and effective strategy, as demonstrated in the development of the potent LSD1 inhibitor 23e . nih.gov This iterative process of synthesis and biological evaluation allows for the refinement of the chemical structure to achieve maximal therapeutic potential.
Applications and Future Directions in Chemical and Medicinal Research
Role as a Privileged Scaffold in Medicinal Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Azaindoles, including the 1H-pyrrolo[2,3-c]pyridine isomer, are considered privileged structures. The addition of a nitrogen atom to the indole (B1671886) ring can modulate a compound's potency and physicochemical properties, such as solubility and binding affinity, while creating new intellectual property opportunities. This versatility has made the pyrrolopyridine scaffold a fruitful foundation for designing inhibitors, particularly for protein kinases, due to their structural similarity to the adenine (B156593) fragment of ATP.
The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully employed to generate lead compounds for various therapeutic targets. A significant area of research has been in oncology, particularly in the development of inhibitors for Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in the development of various cancers. Researchers have synthesized a series of 1H-pyrrolo[2,3-c]pyridine derivatives that act as potent and reversible LSD1 inhibitors. These compounds have shown the ability to hamper the growth of small cell lung cancer (SCLC) cell lines in vitro.
Another successful application has been the creation of allosteric antagonists for the metabotropic glutamate receptor 5 (mGluR5). Derivatives based on the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide structure have been identified as a novel series of potent mGluR5 antagonists, which are of interest for treating neurological disorders.
| Compound Class | Target | Key Findings | Potential Application |
|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridin Derivatives | Lysine Specific Demethylase 1 (LSD1) | Potent and reversible inhibition. Hampered growth of SCLC cell lines in vitro. | Oncology (e.g., Small Cell Lung Cancer) |
| 1H-pyrrolo[2,3-c]pyridine-7-carboxamides | Metabotropic Glutamate Receptor 5 (mGluR5) | Novel series of allosteric antagonists with high in vitro potency. | Neurological Disorders |
Scaffold-based drug design involves using a core molecular structure, like 1H-pyrrolo[2,3-c]pyridine, and systematically modifying its peripheral chemical groups to optimize its interaction with a biological target. This strategy allows chemists to fine-tune a compound's properties to enhance efficacy and reduce off-target effects.
For instance, in the development of mGluR5 antagonists, researchers varied the substituents attached to the 1H-pyrrolo[2,3-c]pyridine scaffold to improve physicochemical parameters, such as aqueous solubility, while maintaining high potency. Similarly, in the design of inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF1R), a related pyrrolopyrimidine scaffold was systematically modified. Strategies such as scaffold hopping and molecular hybridization were used, where fragments from known active molecules were incorporated into the core structure to enhance binding and cellular efficacy. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and is well-suited to privileged scaffolds like pyrrolopyridines.
Chemical Probes for Biological Systems
Beyond their direct therapeutic potential, compounds derived from the 1H-pyrrolo[2,3-c]pyridine scaffold serve as valuable chemical probes. These molecular tools are essential for exploring and understanding complex biological systems.
A critical step in drug discovery is target validation, which confirms that modulating a specific biological target (like an enzyme or receptor) will have a therapeutic effect. The development of potent and selective inhibitors is a key method for target validation. The creation of 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors provides a clear example. By using these specific compounds to inhibit LSD1 in cancer cells and observing subsequent effects, such as reduced cell proliferation, researchers can confirm that LSD1 is a viable therapeutic target for certain types of cancer. The high selectivity of these probes ensures that the observed biological effect is indeed due to the inhibition of the intended target and not from off-target interactions.
Derivatives of 1H-pyrrolo[2,3-c]pyridine have been developed as highly effective imaging agents, particularly for neurodegenerative diseases like Alzheimer's. A hallmark of Alzheimer's disease is the accumulation of aggregated tau protein in the brain, forming neurofibrillary tangles (NFTs). The ability to visualize and quantify these tau deposits in living patients is crucial for diagnosis and for monitoring the effectiveness of new treatments.
Researchers have developed 1H-pyrrolo[2,3-c]pyridine derivatives that can be labeled with radioisotopes (such as Fluorine-18) for use as tracers in Positron Emission Tomography (PET) imaging. One such compound, [18F]-MK-6240 (6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a PET imaging agent with high affinity and selectivity for NFTs. These probes allow for the non-invasive study of tau pathology in the brain, providing a direct way to diagnose Alzheimer's and assess the efficacy of therapeutic agents targeting these protein aggregates.
Contributions to Organic Electronics and Material Science
While the primary focus of research on the 1H-pyrrolo[2,3-c]pyridine scaffold has been in medicinal chemistry, the broader class of azaindoles and related pyrrole-containing heterocycles holds promise for applications in organic electronics and material science. Organic semiconducting materials derived from electron-rich pyrrole (B145914) structures have gained attention for their potential use in devices like organic photovoltaics and field-effect transistors.
The unique electronic properties of these bicyclic frameworks make them potential building blocks for novel functional materials. For example, 3-bromo-1H-pyrrolo[2,3-c]pyridine has been identified as a potential synthetic raw material for specialized materials, such as those used in optoelectronics. While this area is less developed compared to its medicinal applications, the inherent properties of the scaffold suggest future potential. Research on a related isomer, pyrrolo[3,4-c]pyridine-1,2-dione, has shown it can act as an electron acceptor in the construction of electrochromic conjugated polymers, demonstrating the potential of the pyrrolopyridine core in creating materials with tunable optical and electronic properties. Further research is needed to fully explore the capabilities of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine and its derivatives in this field.
Advanced Synthetic Intermediates in Complex Molecule Synthesis
The core structure of pyrrolo[2,3-c]pyridines is recognized as a valuable pharmacophore in medicinal chemistry. The synthesis and functionalization of this scaffold have expanded significantly, providing a platform for creating a diverse range of derivatives. While specific, documented examples detailing the use of this compound as a direct intermediate in the synthesis of highly complex, multi-step natural products or blockbuster drugs are not extensively reported in publicly available literature, its foundational structure is of significant interest.
The synthetic versatility of the pyrrolo[2,3-c]pyridine nucleus allows for the introduction of various functional groups at multiple positions. Methods like the Bartoli reaction are employed for the synthesis of 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua This approach facilitates the incorporation of diverse alkyl groups into the core structure, which is a key strategy for fine-tuning the biological activity of the resulting molecules. nbuv.gov.ua
Furthermore, related structures such as ethyl 1H-pyrrolo-[2,3-c]pyridine-2-carboxylates have been explicitly identified as building blocks in the synthesis of a wide array of biologically active compounds. nbuv.gov.ua This underscores the potential of the 2,3-dimethyl derivative to serve a similar role as a starting material for more complex molecules. The presence of the dimethyl groups offers specific steric and electronic properties that can be exploited in the design of new chemical entities. Future synthetic endeavors may focus on leveraging the 2,3-dimethyl substitution pattern to construct novel compounds with tailored properties for various therapeutic targets.
Emerging Research Areas and Unexplored Potential
Recent research has illuminated promising therapeutic avenues for derivatives of the pyrrolo[2,3-c]pyridine scaffold, including those with 2,3-dialkyl substitutions. These emerging areas of investigation highlight the significant and largely untapped potential of this class of compounds.
Potassium-Competitive Acid Blockers (P-CABs): One of the most significant recent findings is the identification of functionalized derivatives of 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines as potent potassium-competitive acid blockers (P-CABs). nbuv.gov.ua P-CABs represent a novel class of drugs for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. They function by inhibiting the H+/K+-ATPase enzyme, the proton pump in the stomach. The ability to fine-tune the interaction of these molecules with the enzyme through the incorporation of versatile alkyl groups at the 2 and 3 positions of the pyrrolopyridine core is a key advantage of this scaffold. nbuv.gov.ua
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Another critical area of emerging research is the development of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). researchgate.net LSD1 is an epigenetic enzyme that plays a crucial role in tumorigenesis and is considered a promising target for cancer therapy. researchgate.net A recent study has identified pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible LSD1 inhibitors. These compounds have demonstrated the ability to inhibit the growth of a Small Cell Lung Cancer (SCLC) cell line in vitro, indicating their potential as novel anticancer agents. researchgate.net Further research is focused on optimizing these derivatives for the treatment of conditions like Acute Myelogenous Leukemia. researchgate.net
The inherent biological relevance of the pyrrolo[2,3-c]pyridine core, combined with its synthetic tractability, suggests that the full potential of this compound and its derivatives is yet to be fully explored. Future research will likely focus on:
Kinase Inhibition: The broader family of pyrrolopyridines is well-known for its application in the development of kinase inhibitors for various diseases, including cancer and Alzheimer's disease. nbuv.gov.ua
Antiproliferative Agents: The scaffold is a key component in the design of agents that can inhibit cell proliferation, a hallmark of cancer. nbuv.gov.ua
Further Epigenetic Targets: Beyond LSD1, the potential of this scaffold to inhibit other epigenetic modulators remains an open and promising area of investigation.
The continued exploration of the chemical space around the this compound core is expected to yield novel therapeutic agents with diverse mechanisms of action.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| a | NaH, MeI, THF, 0°C → rt | Methylation | |
| b | HNO₃, 0°C → rt | Nitration | |
| c | Pd(PPh₃)₄, arylboronic acid, dioxane, 105°C | Cross-coupling | |
| d | H₂, THF, rt | Reduction |
How is structural characterization performed for pyrrolo[2,3-c]pyridine derivatives?
Answer:
Advanced spectroscopic and analytical techniques are used:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ calculated for C₂₃H₁₈N₂O₂: 355.14409, observed: 355.1435) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., torsion angles of 1.2–3.8° in fused rings) .
What in vitro assays evaluate the biological activity of these compounds?
Answer:
Standard assays include:
- Proton Pump Inhibition : Measuring H⁺/K⁺-ATPase activity in gastric cells (IC₅₀ values < 1 µM for potent derivatives) .
- Antioxidant DPPH Assay : Quantifying radical scavenging (e.g., IC₅₀ = 223.2 µM for electron-withdrawing substituents) .
- Cell Proliferation Assays : Testing antitumor activity in diffuse malignant peritoneal mesothelioma (DMPM) cells (e.g., 58–75% tumor volume inhibition in xenografts) .
How do substituents influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antioxidant activity by stabilizing radical intermediates .
- Methyl Groups : Improve proton pump inhibition reversibility and pharmacokinetic profiles .
- Thiazole/Indole Hybrids : Increase kinase (CDK1) inhibition and apoptosis induction in cancer models .
Q. Table 2: Substituent Effects on Activity
| Substituent | Biological Effect | Reference |
|---|---|---|
| 5-Fluoro-indole | CDK1 inhibition (IC₅₀ = 0.8 µM) | |
| 3,4-Dimethoxyphenyl | Antioxidant IC₅₀ = 252.52 µM | |
| Pyridin-3-ylethynyl | Enhanced kinase selectivity |
What mechanisms underlie the antitumor effects?
Answer:
Key mechanisms include:
- CDK1 Inhibition : Blocking cell cycle progression at G₂/M phase .
- Apoptosis Induction : Caspase-3/7 activation and survivin downregulation (Thr34-phosphorylated survivin reduced by 60–80%) .
- Synergy with Paclitaxel : Combination index (CI) < 1 indicates synergistic cytotoxicity in DMPM cells .
How are in vivo efficacy studies designed?
Answer:
- Mouse Xenograft Models : Intraperitoneal (i.p.) administration of derivatives (e.g., 10–20 mg/kg) with biweekly tumor volume measurements .
- Tolerability Assessments : Monitoring body weight loss and organ toxicity (e.g., LD₅₀ > 100 mg/kg) .
How can contradictory data on substituent effects be resolved?
Answer:
- Standardized Assay Conditions : Control pH, temperature, and cell passage number to minimize variability .
- Computational QSPR Models : Correlate IC₅₀ values with electronic (σ), lipophilic (logP), and steric parameters (e.g., molar refractivity) .
What analytical methods ensure compound purity?
Answer:
- HPLC/LC-MS : Purity >98% confirmed using C18 columns and acetonitrile/water gradients .
- Spectrophotometry : UV absorption at λ = 260–280 nm for quantification .
What strategies enhance efficacy via combination therapies?
Answer:
- Synergy Screening : Chou-Talalay method to calculate combination indices (e.g., 3f + paclitaxel CI = 0.45) .
- Mechanistic Complementarity : Pairing kinase inhibitors with microtubule-targeting agents .
How do computational models predict activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
